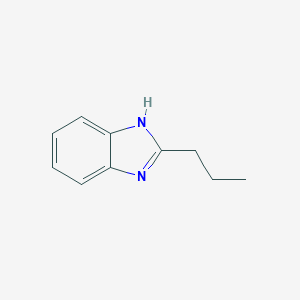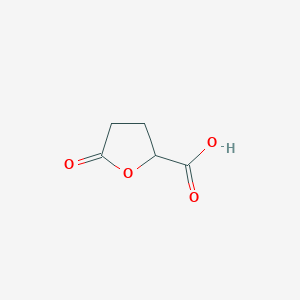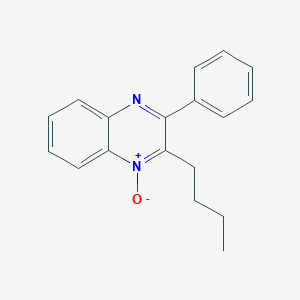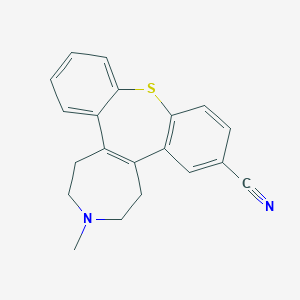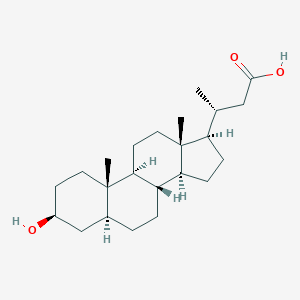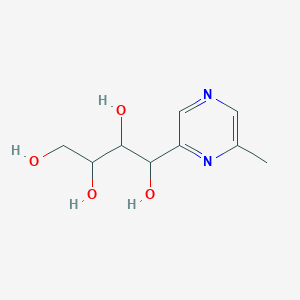
Pedatisectine F
Overview
Description
Pedatisectine F: is a natural alkaloid compound isolated from the rhizome of the plant Pinellia pedatisecta, which belongs to the Araceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
Pedatisectine F is a compound isolated from the alkaloid extract of Rhizoma Pinelliae Pedatisecta It’s worth noting that compounds from the same plant, such as eic, 6-shogaol, cavidine, baicalein, beta-sitosterol, methyl palmitelaidate, linolenic acid, stigmasterol, coniferin, oleic acid, and pedatisectine a, have been found to target gastrointestinal motility disorder (gmd)-related genes .
Biochemical Pathways
It’s known that compounds from the same plant, such as pinellia ternata breitenbach, have effects on gastrointestinal motility . This suggests that this compound may also influence similar biochemical pathways.
Result of Action
It’s known that compounds from the same plant have effects on gastrointestinal motility . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Pedatisectine F can be extracted from the rhizome of Pinellia pedatisecta through a series of steps including plant extraction, separation, purification, and crystallization . The extraction process typically involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate and purify the compound.
Industrial Production Methods: : Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions: : Pedatisectine F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
Chemistry: : Pedatisectine F is used as a reference standard in chemical research to study its structure and reactivity . It serves as a model compound for understanding the behavior of similar alkaloids.
Biology and Medicine: : In biological and medical research, this compound has shown potential for its anti-inflammatory and antiemetic properties . It is being investigated for its effects on gastrointestinal motility disorders and other related conditions.
Industry: : Although its industrial applications are still under exploration, this compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Pedatisectine G: Another alkaloid isolated from the same plant, with similar structural features but distinct biological activities.
Hypoxanthine: A purine derivative found in the same plant extract, known for its role in nucleic acid metabolism.
Erythritol: A sugar alcohol also isolated from Pinellia pedatisecta, commonly used as a sweetener.
Uniqueness: : Pedatisectine F stands out due to its unique combination of a pyrazine ring and a tetrahydroxybutyl side chain, which imparts distinct chemical and biological properties . Its potential therapeutic applications, particularly in gastrointestinal disorders, further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZAQNFLUSEYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pedatisectine F and where was it discovered?
A1: this compound (I) is a novel compound discovered during a study on the alkaloid extract of Rhizoma Pinelliae Pedatisecta []. This plant is commonly known as Pinellia ternata, a traditional Chinese medicinal herb.
Q2: What other compounds were found alongside this compound?
A2: The study also identified four other compounds in Rhizoma Pinelliae Pedatisecta: * Hypoxanthine (II) * Erythritol (III) * Uridine (IV) * Pedatisectine G (V), another novel compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


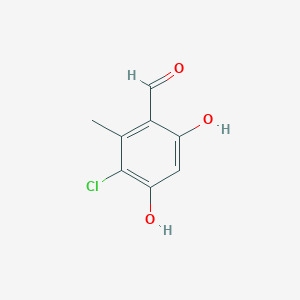
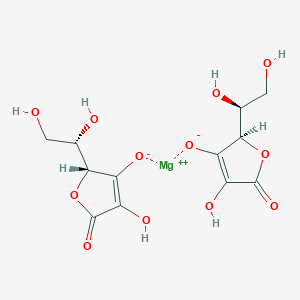
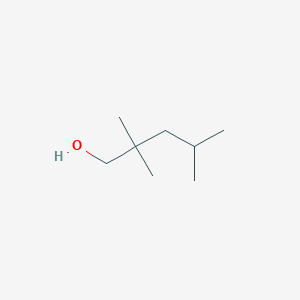
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
